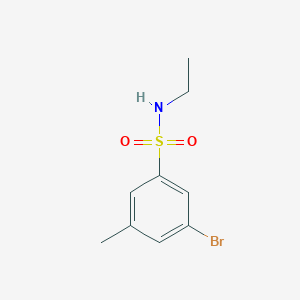

3-Bromo-N-ethyl-5-methylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-ethyl-5-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-3-11-14(12,13)9-5-7(2)4-8(10)6-9/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMARLJQSKFGCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=CC(=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650097 | |

| Record name | 3-Bromo-N-ethyl-5-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-52-2 | |

| Record name | 3-Bromo-N-ethyl-5-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for the preparation of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide, a key intermediate in various pharmaceutical and agrochemical research and development programs. The synthesis is presented in a two-step sequence, commencing with the diazotization of 3-bromo-5-methylaniline followed by a copper-catalyzed sulfonyl chloride formation, and culminating in the nucleophilic substitution of the resulting sulfonyl chloride with ethylamine. This document offers a detailed experimental protocol, mechanistic insights, and critical process parameters to ensure a successful and reproducible synthesis.

Introduction and Strategic Overview

This compound is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, and the specific substitution pattern of this molecule makes it a valuable building block for the synthesis of more complex bioactive compounds. This guide delineates a logical and efficient synthetic strategy, prioritizing commercially available starting materials and well-understood, high-yielding chemical transformations.

The synthesis is strategically divided into two primary stages:

-

Stage 1: Synthesis of the Key Intermediate, 3-Bromo-5-methylbenzenesulfonyl chloride. This stage focuses on the conversion of the commercially available 3-bromo-5-methylaniline into its corresponding sulfonyl chloride. This transformation is achieved via a Sandmeyer-type reaction, which involves the formation of a diazonium salt intermediate.

-

Stage 2: Formation of the Target Sulfonamide. The second stage involves the reaction of the synthesized 3-bromo-5-methylbenzenesulfonyl chloride with ethylamine to form the desired N-ethyl sulfonamide linkage. This is a classic nucleophilic substitution reaction at the sulfonyl group.

The overall synthetic pathway is depicted in the following workflow diagram:

Caption: Overall synthetic workflow for this compound.

Synthesis Pathway Analysis and Mechanistic Insights

Stage 1: Preparation of 3-Bromo-5-methylbenzenesulfonyl chloride

The conversion of an aromatic amine to a sulfonyl chloride is a cornerstone transformation in organic synthesis. The most common and reliable method proceeds via a diazonium salt intermediate.

2.1.1. Diazotization of 3-Bromo-5-methylaniline

The first step is the diazotization of 3-bromo-5-methylaniline. This reaction is typically carried out in an acidic aqueous medium at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. Sodium nitrite (NaNO₂) is added to a solution of the aniline in a strong acid, such as hydrochloric acid, to generate nitrous acid in situ. The electrophilic nitrosonium ion (NO⁺) then attacks the nucleophilic nitrogen of the aniline, initiating a series of proton transfers and dehydration steps to yield the diazonium salt.

The low temperature is critical as diazonium salts are prone to decomposition, especially through the loss of dinitrogen gas (N₂), which is a highly favorable process due to its high entropy.

2.1.2. Copper-Catalyzed Sulfonylation

The subsequent reaction involves the introduction of the sulfonyl chloride group. This is a variation of the Sandmeyer reaction. The diazonium salt solution is added to a mixture of sulfur dioxide (SO₂) dissolved in a suitable solvent, typically acetic acid, in the presence of a copper(I) catalyst, such as copper(I) chloride (CuCl).

The mechanism is believed to involve a single electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then reacts with sulfur dioxide to form an arylsulfonyl radical. This radical is then oxidized by copper(II) (formed in the initial step) to an arylsulfonyl cation, which is subsequently trapped by a chloride ion to furnish the desired 3-bromo-5-methylbenzenesulfonyl chloride. The use of aqueous acidic conditions for this type of transformation has been shown to be effective, with the sulfonyl chloride often precipitating from the reaction mixture due to its low solubility in water, which also protects it from hydrolysis.[1]

Stage 2: Synthesis of this compound

The final step in the synthesis is the formation of the sulfonamide bond. This is a nucleophilic acyl substitution-like reaction where ethylamine acts as the nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride.

The lone pair of electrons on the nitrogen atom of ethylamine attacks the sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. The chloride ion, being a good leaving group, is then eliminated, and a proton is lost from the nitrogen atom to yield the stable sulfonamide.

This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine. The base serves two purposes: it neutralizes the hydrogen chloride (HCl) that is formed as a byproduct, preventing the protonation of the ethylamine and thus maintaining its nucleophilicity. An excess of ethylamine can also be used to act as the base.[2] The choice of solvent is also important, with aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) being commonly employed to avoid any unwanted side reactions with the sulfonyl chloride.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |

| 3-Bromo-5-methylaniline | 74586-53-1 | 186.05 | Commercially available.[3][4] |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | |

| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | Corrosive. |

| Sulfur Dioxide (SO₂) | 7446-09-5 | 64.07 | Toxic gas. Handle in a fume hood. |

| Acetic Acid, glacial | 64-19-7 | 60.05 | Corrosive. |

| Copper(I) Chloride (CuCl) | 7758-89-6 | 99.00 | |

| Ethylamine (solution in THF or as gas) | 75-04-7 | 45.08 | Flammable and corrosive. |

| Pyridine or Triethylamine | 110-86-1 / 121-44-8 | 79.10 / 101.19 | Corrosive and flammable. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Volatile and suspected carcinogen. |

| Diethyl Ether | 60-29-7 | 74.12 | Extremely flammable. |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |

Step-by-Step Procedure

Stage 1: Synthesis of 3-Bromo-5-methylbenzenesulfonyl chloride

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-bromo-5-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

While maintaining the temperature below 5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise with vigorous stirring.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Sulfonylation:

-

In a separate, larger three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet connected to a scrubber, prepare a solution of sulfur dioxide in glacial acetic acid. This can be achieved by bubbling SO₂ gas through the acetic acid at a low temperature.

-

Add copper(I) chloride (0.1 eq) to the SO₂/acetic acid solution.

-

Cool the mixture to 10-15 °C.

-

Slowly add the cold diazonium salt solution prepared in the previous step to the SO₂/acetic acid/CuCl mixture with efficient stirring. The rate of addition should be controlled to maintain the reaction temperature below 20 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Pour the reaction mixture onto crushed ice with stirring. The 3-bromo-5-methylbenzenesulfonyl chloride will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.

-

Stage 2: Synthesis of this compound

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the crude 3-bromo-5-methylbenzenesulfonyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM).

-

Add a base, such as pyridine or triethylamine (1.5-2.0 eq), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

-

Amine Addition:

-

Slowly add ethylamine (as a solution in THF or bubbled as a gas) (1.2 eq) to the stirred solution of the sulfonyl chloride and base.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the sulfonyl chloride.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of all expected protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the S=O stretches of the sulfonamide.

-

Melting Point Analysis: To assess the purity of the final product.

Safety Considerations

-

3-Bromo-5-methylaniline: This compound is toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.

-

Sodium Nitrite: A strong oxidizing agent. Keep away from combustible materials.

-

Hydrochloric Acid and Acetic Acid: Corrosive. Handle in a fume hood and wear appropriate gloves and eye protection.

-

Sulfur Dioxide: A toxic and corrosive gas. All operations involving SO₂ must be conducted in a well-ventilated fume hood.

-

Ethylamine: Flammable and corrosive. Handle in a fume hood.

-

Dichloromethane: A volatile organic solvent and a suspected carcinogen. Minimize exposure by working in a fume hood.

-

Diethyl Ether: Extremely flammable. Use in a well-ventilated area away from ignition sources.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, high yields of the desired product can be achieved. The mechanistic understanding of each step allows for informed troubleshooting and optimization of the process. This technical guide serves as a valuable resource for researchers and scientists in the fields of drug development and chemical synthesis.

References

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2015). ResearchGate. [Link]

-

Preparation of Amines. (2023). Chemistry LibreTexts. [Link]

-

3-Bromo-5-methylaniline | C7H8BrN. PubChem. [Link]

Sources

An In-Depth Technical Guide to 3-Bromo-N-ethyl-5-methylbenzenesulfonamide

This guide provides a comprehensive technical overview of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide, a substituted aromatic sulfonamide. The information presented is curated for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, and potential applications.

Introduction and Molecular Overview

This compound belongs to the sulfonamide class of organic compounds, characterized by a sulfonyl group connected to an amine group. The aromatic core of this particular molecule is substituted with a bromine atom and a methyl group, and the sulfonamide nitrogen is functionalized with an ethyl group. This specific substitution pattern is of interest in medicinal chemistry, as sulfonamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties[1][2][3][4]. The strategic placement of the bromo and methyl groups on the benzene ring, along with the N-ethyl substitution, can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity and pharmacokinetic profile.

Physicochemical and Spectroscopic Properties

Precise experimental data for this compound is not widely published. However, based on its structure and data from closely related analogues, we can predict its key properties.

Table 1: Core Physicochemical Properties

| Property | Value/Prediction | Source/Basis |

| CAS Number | 951885-52-2 | Vendor Information |

| Molecular Formula | C₉H₁₂BrNO₂S | Calculated |

| Molecular Weight | 278.16 g/mol | Calculated |

| Appearance | Predicted to be a white to off-white solid. | Analogy to similar sulfonamides |

| Melting Point | Estimated in the range of 60-75 °C. | Based on 3-Bromo-N-methylbenzenesulfonamide (62-66 °C)[5] |

| Solubility | Predicted to be soluble in organic solvents like DCM, Ethyl Acetate, and Methanol; sparingly soluble in water. | General solubility of sulfonamides |

Spectroscopic Profile

The structural features of this compound give rise to a characteristic spectroscopic signature.

The IR spectrum is expected to show characteristic peaks for the functional groups present.

Table 2: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~3280 | N-H Stretch (secondary sulfonamide) | -SO₂NHR | [6][7] |

| ~1340-1320 | Asymmetric SO₂ Stretch | Sulfonyl | [6][7] |

| ~1160-1140 | Symmetric SO₂ Stretch | Sulfonyl | [6][7] |

| ~930-900 | S-N Stretch | Sulfonamide | [7] |

| ~3000-2850 | C-H Stretch (aliphatic) | -CH₃, -CH₂CH₃ | Standard IR tables |

| ~1600, ~1475 | C=C Stretch (aromatic) | Benzene ring | Standard IR tables |

¹H NMR: The proton NMR spectrum will provide information on the electronic environment of the hydrogen atoms.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.7-7.9 | s | 1H | Ar-H (H2) | Deshielded by adjacent SO₂ and Br |

| ~7.5-7.7 | s | 1H | Ar-H (H4 or H6) | Aromatic proton |

| ~7.4-7.6 | s | 1H | Ar-H (H4 or H6) | Aromatic proton |

| ~4.8-5.2 | t | 1H | N-H | Exchangeable proton, coupling to CH₂ |

| ~3.1-3.3 | q | 2H | -CH₂CH₃ | Adjacent to N and CH₃ |

| ~2.4 | s | 3H | Ar-CH₃ | Benzylic protons |

| ~1.2 | t | 3H | -CH₂CH₃ | Aliphatic protons |

¹³C NMR: The carbon NMR spectrum will distinguish the different carbon environments.

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~142 | C-S | Quaternary carbon attached to sulfur |

| ~140 | C-CH₃ | Quaternary aromatic carbon |

| ~135 | C-H | Aromatic methine carbon |

| ~130 | C-H | Aromatic methine carbon |

| ~122 | C-Br | Aromatic carbon attached to bromine |

| ~120 | C-H | Aromatic methine carbon |

| ~38 | -CH₂CH₃ | Aliphatic carbon attached to nitrogen |

| ~21 | Ar-CH₃ | Benzylic carbon |

| ~15 | -CH₂CH₃ | Terminal methyl carbon |

Synthesis and Mechanistic Considerations

This compound is synthesized via a nucleophilic substitution reaction between its corresponding sulfonyl chloride and ethylamine.

Reaction Scheme

Sources

- 1. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. znaturforsch.com [znaturforsch.com]

An In-Depth Technical Guide to 3-Bromo-N-ethyl-5-methylbenzenesulfonamide (CAS 951885-52-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide, a substituted benzenesulfonamide of significant interest in medicinal chemistry. This document delves into its synthesis, structural elucidation, and potential as a therapeutic agent, with a particular focus on its likely role as a carbonic anhydrase inhibitor.

Introduction: The Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in drug discovery and development. Its presence in a wide array of therapeutic agents stems from its ability to act as a versatile pharmacophore, capable of engaging in key interactions with various biological targets. Historically, this scaffold was pivotal in the development of antibacterial sulfa drugs. Today, its applications have expanded to include diuretics, anticonvulsants, and, notably, a potent class of enzyme inhibitors targeting carbonic anhydrases (CAs).[1][2] The unique electronic and structural features of the sulfonamide group allow it to act as a zinc-binding group in the active site of metalloenzymes like CAs, leading to potent and often selective inhibition.[2]

This compound represents a specific iteration of this privileged scaffold, featuring a substitution pattern that is anticipated to modulate its physicochemical properties and biological activity. The presence of a bromine atom, a methyl group, and an N-ethyl substituent offers opportunities for fine-tuning target engagement and pharmacokinetic parameters.

Synthesis and Structural Elucidation

Synthesis of 3-Bromo-5-methylbenzenesulfonyl Chloride

The synthesis of the sulfonyl chloride intermediate can be achieved from the commercially available 3-bromo-5-methylaniline via a Sandmeyer-type reaction.[3][4] This classical transformation in aromatic chemistry allows for the conversion of an amino group into a variety of functionalities, including a sulfonyl chloride.

Diagram of the Synthetic Pathway for the Intermediate:

Caption: Synthetic route to 3-bromo-5-methylbenzenesulfonyl chloride.

Experimental Protocol:

Step 1: Diazotization of 3-Bromo-5-methylaniline

-

In a flask equipped with a stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 3-bromo-5-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.[5][6]

-

Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Formation of 3-Bromo-5-methylbenzenesulfonyl Chloride

-

In a separate reaction vessel, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(II) chloride.[4]

-

Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution, ensuring the temperature is maintained between 0-10 °C.

-

Vigorous nitrogen evolution will be observed. Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete.

-

Extract the product into an organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 3-bromo-5-methylbenzenesulfonyl chloride, which can be purified by distillation or used directly in the next step.

Synthesis of this compound

The final product is synthesized by the nucleophilic substitution reaction of the sulfonyl chloride intermediate with ethylamine.[7][8]

Diagram of the Final Synthetic Step:

Caption: Synthesis of the target compound from the sulfonyl chloride.

Experimental Protocol:

-

Dissolve 3-bromo-5-methylbenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM).

-

Cool the solution in an ice bath.

-

Add ethylamine (2.2 eq) dropwise. An excess is used to act as both the nucleophile and the base to neutralize the HCl byproduct.[8] Alternatively, 1.1 equivalents of ethylamine can be used in the presence of a non-nucleophilic base like pyridine or triethylamine (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Physicochemical Properties

| Property | Predicted/Inferred Value |

| Molecular Formula | C9H12BrNO2S |

| Molecular Weight | 278.17 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

-

Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.0 ppm), each integrating to 1H. The substitution pattern will lead to distinct splitting patterns (likely singlets or narrow multiplets).

-

Ethyl Group: A quartet corresponding to the methylene (-CH2-) protons (δ ~3.0-3.5 ppm) coupled to the methyl protons, and a triplet for the terminal methyl (-CH3) protons (δ ~1.0-1.3 ppm).

-

Methyl Group on the Ring: A singlet in the upfield aromatic region (δ ~2.3-2.5 ppm).

-

N-H Proton: A broad singlet or triplet (depending on coupling to the adjacent methylene group) that may be exchangeable with D2O.

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ ~120-145 ppm). The carbons attached to bromine and the sulfonyl group will be deshielded.

-

Ethyl Group: Two signals in the aliphatic region, one for the methylene carbon (δ ~35-45 ppm) and one for the methyl carbon (δ ~13-18 ppm).

-

Methyl Group on the Ring: A signal around δ 20-25 ppm.

FTIR Spectroscopy:

-

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹.

-

C-H Stretches (Aromatic and Aliphatic): Peaks around 2850-3100 cm⁻¹.

-

S=O Asymmetric and Symmetric Stretches: Two strong, characteristic peaks around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.[9]

-

C-N Stretch: A peak in the region of 1200-1350 cm⁻¹.

-

C-Br Stretch: A peak in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry:

-

Molecular Ion Peak (M+): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[10]

-

Fragmentation: Common fragmentation patterns for benzenesulfonamides include the loss of SO₂ and cleavage of the N-ethyl bond.[11]

Potential Biological Activity: A Focus on Carbonic Anhydrase Inhibition

The primary and most compelling therapeutic application for novel benzenesulfonamide derivatives is as inhibitors of carbonic anhydrases (CAs).[1][12] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] They are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and various cancers.

Mechanism of Action and Structure-Activity Relationships (SAR)

Benzenesulfonamides inhibit CAs by coordinating to the zinc ion in the enzyme's active site via the deprotonated sulfonamide nitrogen.[2] The aromatic ring and its substituents extend into the active site cavity, where they can form additional interactions with amino acid residues, influencing both the potency and isoform selectivity of the inhibitor.[13]

Key SAR insights for benzenesulfonamide-based CA inhibitors:

-

The Sulfonamide Group: Essential for zinc binding and is the "warhead" of the inhibitor.

-

The Aromatic Ring: Serves as a scaffold to position the substituents within the active site.

-

Substituents on the Ring: The "tail" of the inhibitor. Their size, shape, and electronic properties are critical for achieving high affinity and selectivity for different CA isoforms.[13] For instance, bulky or extended substituents can interact with residues at the rim of the active site, which vary between isoforms, thus conferring selectivity.

For this compound, the bromine and methyl groups, along with the N-ethyl substituent, will occupy specific regions of the CA active site, and their interactions will determine the inhibitory profile.

Diagram of a General Benzenesulfonamide Binding to Carbonic Anhydrase:

Caption: General binding mode of a sulfonamide inhibitor to the zinc ion in the CA active site.

Recommended In Vitro Testing: Carbonic Anhydrase Inhibition Assay

To evaluate the potential of this compound as a CA inhibitor, a standard in vitro assay measuring the inhibition of CA-catalyzed esterase activity is recommended.[14]

Experimental Protocol: Colorimetric CA Inhibition Assay

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Substrate: p-Nitrophenyl acetate (p-NPA)

-

Test compound: this compound dissolved in DMSO

-

Positive control: Acetazolamide (a known CA inhibitor)

-

96-well microplate and a microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer containing a small percentage of DMSO.

-

In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution (or DMSO for the control).

-

Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for binding.[15]

-

Initiate the reaction by adding the p-NPA substrate.

-

Immediately measure the increase in absorbance at 400 nm over time using a microplate reader in kinetic mode. The product, p-nitrophenol, is yellow.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation:

The inhibitory activity should be presented as IC₅₀ or Kᵢ values against a panel of CA isoforms to determine both potency and selectivity.

| Compound | hCA I (IC₅₀, nM) | hCA II (IC₅₀, nM) | hCA IX (IC₅₀, nM) | hCA XII (IC₅₀, nM) |

| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Acetazolamide (Control) | Reference Value | Reference Value | Reference Value | Reference Value |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling halogenated aromatic sulfonamides should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion and Future Directions

This compound is a compound with significant potential in the field of drug discovery, particularly as an inhibitor of carbonic anhydrases. The proposed synthetic route is feasible and relies on well-established chemical transformations. Its structural features suggest that it could exhibit interesting potency and selectivity profiles against various CA isoforms.

Future research should focus on the actual synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, in vitro evaluation of its inhibitory activity against a broad panel of CA isoforms is crucial to establish its therapeutic potential. Further studies could involve co-crystallization with target CA isoforms to elucidate its binding mode and guide the design of next-generation inhibitors with improved properties.

References

- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. 2021.

- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

- Full article: Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Full article: Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023.

- 4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure. Organic Syntheses.

- Preparation of Amines. Chemistry LibreTexts. 2023.

- In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. PMC. 2021.

- 3-Bromo-5-methylaniline. PubChem.

- Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. 2017.

- FTIR spectra of: (a and a ) benzylsulfamide; (b and b ) N-(benzyl)-N -( tert butoxycarbonyl)sulfamide treated at 115 C in helium flow.

- Supporting information Figure S1: Mass spectral fragmentations of sulfon

- Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. 2021.

- Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition. [No Source Found]. 2023.

- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.

- Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. Benchchem.

- multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide.

- Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Sigma-Aldrich.

- 16.10: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. 2020.

- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE.

- Preparation of Amines1. Chemistry LibreTexts. 2023.

- FTIR SPECTROSCOPY REFERENCE GUIDE. Agilent.

- THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS.

- Sandmeyer Reaction. Organic Chemistry Portal.

- Benzenesulfonyl chloride - Organic Syntheses Procedure. Organic Syntheses.

- Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. 2017.

- 3-Bromo-5-methylaniline, 98%. Fisher Scientific.

- Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Deriv

- ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. [No Source Found].

- Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. 2022.

- 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [No Source Found]. 2018.

- (ii) Ethylamine is a product of the reaction of bromoethane with ammonia... Filo. 2025.

- CN103351315A - General preparation method of sulfonyl chloride.

- Sandmeyer Chlorosulfonylation of (Hetero)

- Full article: Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjug

- FTIR peaks and functional groups of different solvent fractions of Murraya koenigii shoots.

- 3-Bromo-5-cyanobenzene-1-sulfonyl chloride. Biosynth.

- Synthesis of sulfonyl chloride substr

- Organic Compounds Containing Halogen

- CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). CHEMISTRY 1000.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 6. 3-Bromo-5-methylaniline | C7H8BrN | CID 3018526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. aaqr.org [aaqr.org]

- 12. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this molecule using key spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles and data from analogous structures to ensure technical accuracy and practical relevance.

Introduction

This compound, with the molecular formula C₉H₁₂BrNO₂S and a molecular weight of 278.2 g/mol , belongs to the sulfonamide class of compounds.[1] Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[2] Thorough spectroscopic characterization is a critical step in the synthesis and development of new chemical entities, providing unambiguous confirmation of the molecular structure and purity. This guide will explore the expected spectroscopic signatures of this compound, offering a predictive framework for its analysis.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of this compound incorporates several key features that will give rise to distinct spectroscopic signals.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and its molecular environment, making IR spectroscopy an excellent tool for identifying functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is analyzed for the presence of characteristic absorption bands.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch |

| ~2970-2850 | Medium-Weak | C-H stretch (aliphatic) |

| ~1600-1450 | Medium-Weak | C=C stretch (aromatic) |

| ~1340-1320 | Strong | Asymmetric SO₂ stretch |

| ~1180-1150 | Strong | Symmetric SO₂ stretch |

| ~950 | Medium | S-N stretch |

| ~800-600 | Strong | C-Br stretch |

Interpretation of the IR Spectrum:

The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the sulfonyl group. The asymmetric and symmetric stretching vibrations of the SO₂ group typically appear as two of the strongest bands in the spectrum, predicted here to be around 1330 cm⁻¹ and 1160 cm⁻¹, respectively.[2] The presence of a secondary sulfonamide is indicated by a medium-intensity N-H stretching vibration around 3300 cm⁻¹. Aliphatic C-H stretching from the ethyl and methyl groups will be observed in the 2970-2850 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to weaker bands in the 1600-1450 cm⁻¹ range. The S-N bond is expected to show a medium absorption around 950 cm⁻¹.[2] Finally, a strong band in the lower frequency region (800-600 cm⁻¹) can be attributed to the C-Br stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

Theoretical Principles: ¹H NMR spectroscopy detects the nuclear spin transitions of hydrogen atoms in a magnetic field. The chemical shift (δ) of a proton is dependent on its electronic environment, and the splitting pattern (multiplicity) is determined by the number of neighboring protons.

Experimental Protocol:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

-

Data Acquisition: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts, integration values, and coupling constants are determined.

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | s | 1H | Ar-H |

| ~7.5 | s | 1H | Ar-H |

| ~7.4 | s | 1H | Ar-H |

| ~4.9 | t | 1H | N-H |

| ~3.1 | q | 2H | -CH₂- |

| ~2.4 | s | 3H | Ar-CH₃ |

| ~1.2 | t | 3H | -CH₃ |

Interpretation of the ¹H NMR Spectrum:

The aromatic region is expected to show three singlets for the three protons on the benzene ring, as they are not adjacent to each other. Their chemical shifts will be influenced by the electron-withdrawing sulfonyl group and the bromine atom, and the electron-donating methyl group. The N-H proton of the sulfonamide is expected to appear as a triplet around 4.9 ppm due to coupling with the adjacent methylene (-CH₂-) protons. The methylene protons of the ethyl group will appear as a quartet around 3.1 ppm, being split by the three protons of the methyl group. The aromatic methyl group will be a singlet around 2.4 ppm. The terminal methyl protons of the ethyl group will appear as a triplet around 1.2 ppm, split by the two methylene protons.

¹³C NMR Spectroscopy

Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is characteristic of its hybridization and electronic environment.

Experimental Protocol:

The experimental protocol is similar to that for ¹H NMR, but with a longer acquisition time due to the lower natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum to a series of singlets for each unique carbon atom.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | Ar-C (quaternary, attached to S) |

| ~140 | Ar-C (quaternary, attached to CH₃) |

| ~135 | Ar-CH |

| ~132 | Ar-CH |

| ~125 | Ar-CH |

| ~122 | Ar-C (quaternary, attached to Br) |

| ~43 | -CH₂- |

| ~21 | Ar-CH₃ |

| ~15 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The aromatic carbons will resonate in the range of 120-145 ppm. The quaternary carbons attached to the sulfonyl group, bromine, and the methyl group will have distinct chemical shifts. The three aromatic CH carbons will also have unique signals. The aliphatic carbons of the ethyl group will appear at higher field, with the methylene carbon (-CH₂-) around 43 ppm and the methyl carbon (-CH₃) around 15 ppm. The aromatic methyl carbon is expected around 21 ppm.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Experimental Protocol: Electrospray Ionization (ESI)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: The solution is infused into the ESI source of the mass spectrometer.

-

Ionization: A high voltage is applied to the solution, causing it to form a fine spray of charged droplets. The solvent evaporates, leaving behind protonated molecules [M+H]⁺.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and separated based on their m/z ratio.

Predicted Mass Spectrometry Data:

| m/z | Relative Intensity | Assignment |

| 278, 280 | High | [M+H]⁺ isotopic pattern |

| 263, 265 | Medium | [M-CH₃]⁺ |

| 199 | Medium | [M-SO₂NHEt]⁺ |

| 184 | High | [M-Br-CH₃]⁺ |

| 155 | Medium | [C₆H₄SO₂]⁺ |

| 91 | High | [C₇H₇]⁺ (tropylium ion) |

Interpretation of the Mass Spectrum:

The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 278 and 280.[3] Common fragmentation pathways for sulfonamides involve cleavage of the C-S and S-N bonds.

Caption: Predicted fragmentation pathway of this compound in MS.

Conclusion

This technical guide has outlined the predicted spectroscopic data for this compound based on fundamental principles and analysis of related compounds. The presented IR, ¹H NMR, ¹³C NMR, and MS data provide a comprehensive analytical framework for the structural elucidation and characterization of this molecule. Experimental verification of these predictions will provide definitive confirmation of its structure.

References

-

Taylor & Francis Online. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]

-

PubChem. N,N-Diethyl 3-bromo-5-methylbenzenesulfonamide. [Link]

-

SpectraBase. 5-Bromo-N-ethyl-2-methoxybenzenesulfonamide, N-methyl-. [Link]

-

PubChem. 3-bromo-N,N-bis(2-methoxyethyl)benzenesulfonamide. [Link]

-

NIST WebBook. Benzenamine, 3-bromo-. [Link]

-

Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. [Link]

Sources

An In-Depth Technical Guide to 3-Bromo-N-ethyl-5-methylbenzenesulfonamide: Molecular Structure, Synthesis, and Spectroscopic Characterization

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and detailed spectroscopic characterization of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide outlines a robust synthetic protocol, predicts and interprets its spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and presents this information in a clear, application-focused manner. The methodologies described herein are designed to be self-validating, providing a solid foundation for further research and application of this compound.

Introduction and Molecular Overview

Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1] Their structural versatility allows for fine-tuning of physicochemical and pharmacological properties, making them attractive scaffolds in drug discovery. This compound is a distinct derivative with potential for further functionalization, owing to its bromine and methyl substitutions on the aromatic ring. A thorough understanding of its structure and properties is paramount for its application in synthetic and medicinal chemistry programs.

Table 1: Compound Identification and Physicochemical Properties

| Parameter | Value | Reference |

| IUPAC Name | This compound | - |

| CAS Number | 951885-52-2 | [2] |

| Molecular Formula | C₉H₁₂BrNO₂S | [2] |

| Molecular Weight | 278.16 g/mol | Calculated |

| Canonical SMILES | CCNC(=O)(=O)c1cc(C)cc(Br)c1 | - |

Elucidation of the Molecular Structure

The molecular architecture of this compound consists of a central benzenesulfonyl core. The aromatic ring is substituted with a bromine atom at the 3-position and a methyl group at the 5-position. The sulfonamide nitrogen is N-alkylated with an ethyl group. This specific substitution pattern influences the molecule's steric and electronic properties, which in turn dictate its reactivity and potential biological interactions. The sulfonamide group adopts a tetrahedral geometry, a feature known to be crucial for the interaction of this class of compounds with biological targets.[3]

Synthesis of this compound

The synthesis of N-substituted sulfonamides is a well-established transformation in organic chemistry.[4] The most direct and efficient method involves the reaction of a sulfonyl chloride with a primary or secondary amine.[5] For the synthesis of the title compound, the key precursor is 3-bromo-5-methylbenzenesulfonyl chloride.

Synthesis of the Precursor: 3-Bromo-5-methylbenzenesulfonyl chloride

While various methods exist for the preparation of benzenesulfonyl chlorides, a common approach involves the chlorosulfonation of the corresponding aromatic compound.

Proposed Synthetic Protocol: this compound

This protocol describes the nucleophilic substitution reaction between 3-bromo-5-methylbenzenesulfonyl chloride and ethylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-bromo-5-methylbenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Amine: Cool the solution to 0 °C using an ice bath. To this, add ethylamine (1.2 eq) dropwise. A slight excess of the amine can also serve as the base. Alternatively, a non-nucleophilic base like triethylamine (1.5 eq) can be added.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound relies on a combination of spectroscopic techniques. Below are the predicted spectra and their interpretations.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will provide information about the different types of protons and their neighboring environments.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aromatic (3H) | m | 7.5 - 7.8 | Deshielded by the electron-withdrawing sulfonyl group and bromine atom. |

| -NH- | t | ~5.0 | The chemical shift is variable and depends on concentration and solvent. Coupling to the adjacent CH₂ group results in a triplet. |

| -CH₂- | q | ~3.1 | Adjacent to the electron-withdrawing nitrogen and coupled to the methyl protons, resulting in a quartet. |

| Aromatic -CH₃ | s | ~2.4 | Singlet in the typical region for a methyl group attached to an aromatic ring. |

| Ethyl -CH₃ | t | ~1.1 | Triplet due to coupling with the adjacent CH₂ group. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-S | ~140 | Quaternary carbon attached to the sulfonyl group. |

| C-Br | ~122 | Carbon directly attached to the bromine atom. |

| C-CH₃ | ~140 | Aromatic carbon bonded to the methyl group. |

| Aromatic CH | 125-135 | Aromatic carbons. |

| -CH₂- | ~40 | Ethyl methylene carbon. |

| Aromatic -CH₃ | ~21 | Methyl carbon attached to the aromatic ring. |

| Ethyl -CH₃ | ~15 | Ethyl methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3250 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| S=O Asymmetric Stretch | 1350 - 1310 | Strong |

| S=O Symmetric Stretch | 1170 - 1150 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

| S-N Stretch | 950 - 900 | Medium |

The presence of strong absorption bands in the 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹ regions is characteristic of the asymmetric and symmetric stretching vibrations of the sulfonyl group, respectively.[6]

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern of the molecule.

Predicted Fragmentation Pathway:

Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z 277/279 (due to the isotopic abundance of Br) is expected. Common fragmentation patterns for benzenesulfonamides include the loss of SO₂ (64 Da) and cleavage of the S-N bond.[7]

Caption: Plausible mass spectrometry fragmentation of the title compound.

Potential Applications and Future Directions

The structural motifs present in this compound suggest several potential applications. The sulfonamide core is a well-known pharmacophore.[8] The presence of a bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, to generate a library of derivatives for structure-activity relationship (SAR) studies. These derivatives could be explored for various therapeutic areas, including as antibacterial, anticancer, or anti-inflammatory agents.[1]

Conclusion

This technical guide has provided a detailed examination of this compound. From its fundamental molecular structure to a reliable synthetic protocol and predicted spectroscopic data, this document serves as a valuable resource for scientists working with this compound. The presented information is grounded in established chemical principles and aims to facilitate further research and development in the fields of synthetic and medicinal chemistry.

References

-

The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI.[Link]

-

Synthesis and structural features of N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides. ResearchGate.[Link]

-

IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. ResearchGate.[Link]

-

Synthesis of N-Arylsulfonamides. Thieme Chemistry.[Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.[Link]

-

The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate.[Link]

-

(A) Synthesis of N-arylsulfonamides (B) synthesis of N-arylcarbamates. ResearchGate.[Link]

-

Interpreting IR Spectra. Chemistry Steps.[Link]

-

How to predict the 13C NMR spectrum of a compound. YouTube.[Link]

-

Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. ResearchGate.[Link]

-

Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides. PubMed.[Link]

-

Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung.[Link]

-

Predict 1H proton NMR spectra. NMRDB.org.[Link]

-

Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. MDPI.[Link]

-

Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. PubMed Central.[Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.[Link]

-

Benzamide, 3-bromo-N-(2-ethylphenyl)- - Optional[13C NMR] - Chemical Shifts. SpectraBase.[Link]

-

Can anyone help me to tell me any online website to check 13C NMR prediction...? ResearchGate.[Link]

-

13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.[Link]

-

Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit.[Link]

-

Predict 13C carbon NMR spectra. NMRDB.org.[Link]

-

Predict 1H NMR spectra. Cheminfo.org.[Link]

-

Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate.[Link]

-

23.9: Amines as Nucleophiles. Chemistry LibreTexts.[Link]

-

N-ethylbenzamide - Optional[1H NMR] - Spectrum. SpectraBase.[Link]

Sources

- 1. Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Bromo-5-methylbenenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 3. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. znaturforsch.com [znaturforsch.com]

- 7. PROSPRE [prospre.ca]

- 8. mdpi.com [mdpi.com]

Biological activity of "3-Bromo-N-ethyl-5-methylbenzenesulfonamide"

An In-Depth Technical Guide to the Anticipated Biological Activity of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide

Authored by a Senior Application Scientist

Abstract: The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged pharmacophore for a multitude of therapeutic agents.[1] This guide provides a forward-looking analysis of the potential biological activities of a specific, under-researched derivative, this compound. While direct experimental data for this compound is not publicly available, by leveraging established structure-activity relationships (SAR) within the benzenesulfonamide class, we can project its likely biological targets and design a comprehensive strategy for its investigation. This document is intended for researchers, scientists, and drug development professionals, offering a technical framework for exploring the therapeutic potential of this novel chemical entity.

Introduction: The Benzenesulfonamide Scaffold as a Versatile Pharmacophore

Benzenesulfonamides are a class of organic compounds characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂).[1] This structural motif is the foundation for a wide array of drugs with diverse pharmacological applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.[2][3] The therapeutic versatility of benzenesulfonamides stems from the chemical properties of the sulfonamide group, which can act as a potent zinc-binding moiety, enabling the design of inhibitors for various metalloenzymes.[1]

The subject of this guide, this compound, is a distinct derivative with substitutions on the benzene ring (bromo and methyl groups) and the sulfonamide nitrogen (ethyl group). These modifications are expected to modulate its physicochemical properties and, consequently, its biological activity and selectivity profile compared to parent benzenesulfonamides. This guide will explore its potential as a therapeutic agent by examining the most probable biological targets for this class of compounds.

Physicochemical Properties and Drug-Likeness Profile (Predicted)

The lipophilicity, electronic effects, and steric hindrance introduced by the bromo, methyl, and ethyl groups are critical determinants of the compound's pharmacokinetic and pharmacodynamic profile. A preliminary in-silico analysis is recommended to predict properties such as logP, polar surface area (PSA), and adherence to Lipinski's rule of five.

| Property | Predicted Value | Implication |

| Molecular Weight | TBD | Likely under 500 g/mol , favoring oral bioavailability. |

| logP | TBD | The bromo and methyl groups will increase lipophilicity, potentially enhancing membrane permeability. |

| Hydrogen Bond Donors | 1 (N-H) | The secondary sulfonamide has one hydrogen bond donor. |

| Hydrogen Bond Acceptors | 2 (O=S=O) | The sulfonyl oxygens act as hydrogen bond acceptors. |

| Polar Surface Area (PSA) | TBD | Expected to be within a range suitable for good cell permeability. |

Potential Biological Activity I: Carbonic Anhydrase Inhibition

The most prominent and well-documented activity of benzenesulfonamides is the inhibition of carbonic anhydrases (CAs).[1] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1] Their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[4]

Hypothesized Mechanism of Action

Benzenesulfonamides typically inhibit CAs by coordinating the sulfonamide group to the Zn(II) ion in the enzyme's active site.[5] The substituents on the benzene ring play a crucial role in determining the affinity and isoform selectivity of the inhibitor.[5] The 3-bromo and 5-methyl substitutions on the benzene ring of this compound are predicted to interact with hydrophobic pockets within the CA active site, potentially conferring selectivity for specific CA isoforms, such as the tumor-associated CA IX and CA XII.[5][6]

Caption: Proposed binding of the inhibitor to the CA active site.

Experimental Protocol: In-Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a standard stopped-flow spectrophotometric assay to determine the inhibitory activity of this compound against various human CA isoforms (e.g., hCA I, II, IX, and XII).

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Reconstitute lyophilized human CA isoforms in the appropriate buffer (e.g., 10 mM HEPES-Tris, pH 7.4).

-

Prepare a p-nitrophenyl acetate (p-NPA) substrate solution.

-

-

Assay Procedure:

-

Equilibrate the CA enzyme solution to 25°C.

-

Add varying concentrations of the test compound or a reference inhibitor (e.g., acetazolamide) to the enzyme solution and incubate for a specified time.

-

Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with the p-NPA substrate in a stopped-flow spectrophotometer.

-

Monitor the formation of p-nitrophenolate at 400 nm.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance curves.

-

Determine the IC₅₀ values by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Calculate the Kᵢ values using the Cheng-Prusoff equation.

-

Potential Biological Activity II: Anticancer Properties

Many benzenesulfonamide derivatives exhibit significant anticancer activity.[6] This can be a direct consequence of CA IX and CA XII inhibition, which are overexpressed in many hypoxic tumors and contribute to tumor acidosis and proliferation, or through other mechanisms.

Hypothesized Mechanism of Action

Beyond CA inhibition, benzenesulfonamides have been identified as inhibitors of other crucial cancer-related targets, such as receptor tyrosine kinases (RTKs).[7] The specific substitution pattern of this compound could facilitate interactions with the ATP-binding pocket of certain kinases.

Caption: Potential anticancer mechanisms of the test compound.

Experimental Protocol: Cell-Based Anticancer Assay

This protocol describes a standard MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines.

-

Cell Culture:

-

Assay Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

-

Potential Biological Activity III: Antimicrobial Effects

Sulfonamides were among the first synthetic antimicrobial agents and continue to be a source of new antibacterial and antifungal compounds.[3]

Hypothesized Mechanism of Action

The classic mechanism of action for antimicrobial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The structural similarity of sulfonamides to p-aminobenzoic acid (PABA) allows them to act as competitive inhibitors. The specific substitutions on this compound may influence its binding affinity for DHPS from various microbial species.

Experimental Protocol: Broth Microdilution Antimicrobial Susceptibility Test

This protocol determines the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

-

Inoculum Preparation:

-

Prepare a standardized suspension of the test microorganisms (e.g., E. coli, S. aureus, C. albicans) in a suitable broth.

-

-

Assay Procedure:

-

Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (microorganism only) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Data Analysis:

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Conclusion and Future Directions

This compound represents an unexplored chemical entity within the pharmacologically rich class of benzenesulfonamides. Based on extensive structure-activity relationship data from analogous compounds, it is a promising candidate for investigation as a carbonic anhydrase inhibitor, an anticancer agent, and an antimicrobial compound. The experimental frameworks provided in this guide offer a clear path for elucidating its biological activity profile. Future work should focus on its synthesis, in-vitro and in-vivo testing as outlined, and subsequent lead optimization to enhance potency and selectivity for identified biological targets.

References

- Benzenesulfonamide: Synthetic Applications & Bioactive Derivative Development. (2026). Google AI Search.

- biological activity of benzenesulfonamide deriv

- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing.

- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv

- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Science.

- Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. (n.d.). NIH.

- Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms. (2020). PubMed.

- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). NIH.

- 4-Substituted Benzenesulfonamides Incorporating Bi/Tricyclic Moieties Act as Potent and Isoform-Selective Carbonic Anhydrase II/IX Inhibitors. (2018).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzenesulfonamide: Synthetic Applications & Bioactive Derivative Development_Chemicalbook [chemicalbook.com]

- 3. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 7. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-N-ethyl-5-methylbenzenesulfonamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide, a substituted benzenesulfonamide with potential applications in medicinal chemistry and drug discovery. The benzenesulfonamide scaffold is a well-established pharmacophore, forming the core of a wide range of therapeutic agents[1]. This document details a putative synthesis, expected physicochemical properties, and explores the potential of this specific molecule within the broader context of benzenesulfonamide derivatives' biological activities.

Introduction to the Therapeutic Potential of Benzenesulfonamides

The benzenesulfonamide functional group is a cornerstone in modern medicinal chemistry, renowned for its ability to mimic a carboxylic acid bioisostere and to act as a zinc-binding group in various metalloenzymes[1]. This has led to the development of numerous clinically significant drugs, including diuretics, carbonic anhydrase inhibitors, and anticancer agents[2][3]. The substitution pattern on the aromatic ring and the sulfonamide nitrogen allows for fine-tuning of the molecule's steric and electronic properties, enabling the design of potent and selective inhibitors for a variety of biological targets. The introduction of a bromine atom, a methyl group, and an ethyl group to the benzenesulfonamide core, as in this compound, offers a unique combination of lipophilicity, hydrogen bonding capability, and steric bulk that could be exploited for targeted drug design.

Synthesis of this compound

Proposed Synthetic Workflow

The synthesis is a straightforward one-step nucleophilic substitution reaction.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or as a gas)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Pyridine)

-

Hydrochloric acid (1 M solution)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-5-methylbenzenesulfonyl chloride (1.0 eq) in an anhydrous aprotic solvent.

-

Addition of Base: Add a tertiary amine base (1.1-1.5 eq) to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

-

Addition of Ethylamine: Cool the reaction mixture to 0 °C using an ice bath. Slowly add ethylamine (1.1-1.5 eq) to the stirred solution. The reaction is typically exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, quench the reaction mixture with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism at the sulfonyl group.

Caption: Nucleophilic addition-elimination mechanism for sulfonamide formation.

Physicochemical and Spectroscopic Properties

The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂BrNO₂S | [8] |

| Molecular Weight | 278.2 g/mol | [8] |

| CAS Number | 951885-52-2 | [8] |

| Appearance | Expected to be a white to off-white solid | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents | Inferred |

| ¹H NMR (predicted) | Peaks corresponding to ethyl group (triplet and quartet), methyl group (singlet), and aromatic protons (three distinct signals in the aromatic region) | Inferred |

| ¹³C NMR (predicted) | Peaks corresponding to the two carbons of the ethyl group, the methyl carbon, and the six aromatic carbons (with the carbon attached to bromine showing a characteristic shift) | Inferred |

| Mass Spec (m/z) | Expected molecular ion peak at [M]+ or [M+H]+ | Inferred |

Potential Applications in Drug Discovery

Substituted benzenesulfonamides are a privileged scaffold in medicinal chemistry due to their diverse biological activities. The unique substitution pattern of this compound suggests several potential therapeutic applications.

Anticancer Activity

Many benzenesulfonamide derivatives exhibit potent anticancer activity, often through the inhibition of carbonic anhydrase (CA) isoforms IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment[3]. The sulfonamide moiety can act as a zinc-binding group in the active site of these enzymes. The bromo and methyl substituents on the phenyl ring of this compound could provide additional hydrophobic interactions within the enzyme's active site, potentially leading to enhanced potency and selectivity.

Anti-inflammatory and Antiviral Properties

Benzenesulfonamide derivatives have also been investigated as anti-inflammatory and antiviral agents[9]. For instance, some derivatives have shown inhibitory activity against influenza hemagglutinin[9]. The specific structural features of this compound could be explored for their potential to inhibit key enzymes or protein-protein interactions involved in inflammatory or viral pathways.

Other Potential Therapeutic Areas